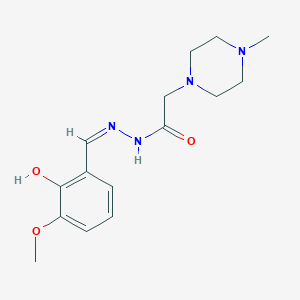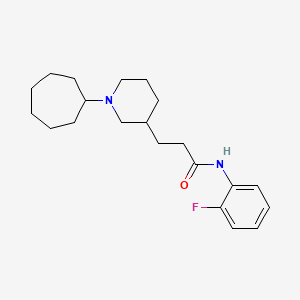
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide works by selectively activating alpha-4 beta-2 nicotinic acetylcholine receptors in the brain. These receptors are involved in cognitive processes such as attention, learning, and memory. By activating these receptors, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide can improve cognitive function and potentially treat cognitive disorders.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans. It has been shown to improve attention, learning, and memory in both animals and humans. N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for treating cognitive disorders.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has several advantages for lab experiments. It has a well-understood mechanism of action and has been extensively studied in animal models and humans. It also has a low potential for abuse and addiction, making it a safe and ethical choice for lab experiments. However, there are also limitations to using N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in lab experiments. It can be difficult to obtain and is relatively expensive compared to other compounds. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Clinical trials are ongoing to determine its safety and efficacy in humans. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Future research could explore the optimal dosing and administration of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide for this purpose. Additionally, research could explore the potential use of N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in combination with other compounds to enhance its effects. Overall, N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has shown promise as a potential treatment for cognitive disorders and warrants further investigation.
Synthesis Methods
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide is synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with tetrahydrothiophene-3-carboxylic acid, followed by the addition of succinic anhydride and N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide in its final form.
Scientific Research Applications
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It has been shown to improve cognitive function in animal models and has been tested in clinical trials for its safety and efficacy in humans.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(thiolan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-10-2-1-3-11(8-10)16-13(18)4-5-14(19)17-12-6-7-20-9-12/h1-3,8,12H,4-7,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXEZOTHMPLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(=O)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-(tetrahydro-3-thienyl)succinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)


![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)
![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6124587.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)